molecular formula C13H16N2O B11762536 4-Morpholino-N-(prop-2-yn-1-yl)aniline

4-Morpholino-N-(prop-2-yn-1-yl)aniline

Katalognummer: B11762536
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: PXUVKJNITZSPBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Morpholino-N-(prop-2-yn-1-yl)aniline is an organic compound with the molecular formula C13H16N2O. It is characterized by the presence of a morpholine ring and a prop-2-yn-1-yl group attached to an aniline moiety. This compound is typically a solid and can appear as a white to light yellow substance .

Vorbereitungsmethoden

The synthesis of 4-Morpholino-N-(prop-2-yn-1-yl)aniline can be achieved through various organic synthesis routes. One common method involves the reaction of 4-morpholinoaniline with propargyl bromide under basic conditions. The reaction is typically carried out in a solvent such as acetonitrile, and a base like potassium carbonate is used to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Morpholino-N-(prop-2-yn-1-yl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular oxygen, photosensitizers, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Morpholino-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Morpholino-N-(prop-2-yn-1-yl)aniline involves its ability to participate in radical reactions. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive species then facilitate the formation of formamides from the starting material.

Vergleich Mit ähnlichen Verbindungen

4-Morpholino-N-(prop-2-yn-1-yl)aniline can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C13H16N2O

Molekulargewicht

216.28 g/mol

IUPAC-Name

4-morpholin-4-yl-N-prop-2-ynylaniline

InChI

InChI=1S/C13H16N2O/c1-2-7-14-12-3-5-13(6-4-12)15-8-10-16-11-9-15/h1,3-6,14H,7-11H2

InChI-Schlüssel

PXUVKJNITZSPBF-UHFFFAOYSA-N

Kanonische SMILES

C#CCNC1=CC=C(C=C1)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.